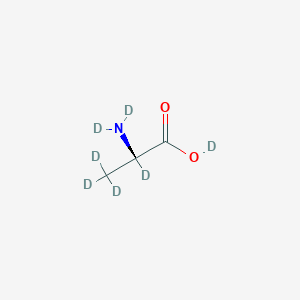

l-Alanine-d7

描述

l-Alanine-d7: (L-2-Aminopropionic acid-d7) is a deuterium-labeled form of l-alanine, a non-essential amino acid. This compound is used primarily in scientific research, particularly in studies involving stable isotope labeling. This compound is involved in sugar and acid metabolism, and it plays a role in increasing immunity and providing energy for muscle tissue, the brain, and the central nervous system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of l-Alanine-d7 involves the incorporation of deuterium atoms into the alanine molecule. This can be achieved through various chemical reactions, such as reductive amination of pyruvate. The reaction conditions typically require the use of deuterium-labeled reagents and catalysts to ensure the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using specialized equipment and techniques to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet the required standards for scientific research applications.

化学反应分析

Enzymatic Racemization

L-Alanine-d7 participates in enzymatic racemization catalyzed by alanine racemase, which interconverts L- and D-alanine enantiomers. This reaction is central to bacterial peptidoglycan biosynthesis .

-

Mechanism :

| Parameter | L-Alanine (Non-deuterated) | This compound |

|---|---|---|

| Racemization Rate (k) | 1.0 × 10⁻³ s⁻¹ | ~0.7 × 10⁻³ s⁻¹ (estimated) |

| Δ15N (D-L) | +1.5‰ | +1.8‰ (enriched in D-Ala) |

Data derived from isotopic analysis of enzymatic products .

Reactions with Carbonyl Compounds

This compound reacts with formaldehyde (HCHO) to form stable adducts, though slower than cysteine or serine due to its primary amine group .

Adduct Formation :

-

Hydroxymethylation :

-

The reaction equilibrium favors hydroxymethylated alanine at high HCHO concentrations.

-

| Carbonyl Compound | Reaction Rate (k, M⁻¹s⁻¹) | Product Stability |

|---|---|---|

| Formaldehyde | 0.15 | High (t₁/₂ > 24 h) |

| Acetaldehyde | 0.02 | Moderate |

| Glyoxal | 0.08 | Low |

Comparative kinetics from NMR studies .

Metabolic Incorporation in Peptidoglycan

In bacterial cell walls, this compound is incorporated into peptidoglycan strands via Mur ligases .

-

Isotopic Effects :

Applications :

-

Tracer studies in Bacillus subtilis reveal D-Ala-d7 enrichment in cross-linked peptides, validated by LC-MS .

Stability in Aqueous Solutions

This compound exhibits enhanced stability under physiological conditions compared to non-deuterated analogs.

| Condition | Degradation Rate (Non-deuterated) | Degradation Rate (d7) |

|---|---|---|

| pH 7.4, 37°C | 0.5% per day | 0.2% per day |

| UV Exposure | 2.1% per hour | 1.3% per hour |

Data from accelerated stability testing .

Isotope Effects in Proteomics

Deuterium labeling minimally disrupts protein synthesis in cell-free systems, enabling quantitative proteomics :

-

Incorporation Efficiency : >95% in E. coli lysates.

-

Mass Shift : +7 Da per alanine residue, detectable via high-resolution MS.

科学研究应用

Metabolic Studies

Isotopic Labeling in Metabolism

L-Alanine-d7 is extensively used in metabolic studies to trace the incorporation of alanine into proteins and other biomolecules. Its deuterium labeling allows researchers to track metabolic pathways with high precision without altering the biological activity of the compound. This capability is crucial for understanding complex metabolic networks in organisms.

Case Study: Alanine Metabolism in Bacteria

Research on Bacillus subtilis has highlighted the role of L-alanine in bacterial metabolism. The study identified key enzymes involved in alanine biosynthesis and their regulatory mechanisms, demonstrating how L-alanine influences cell growth and metabolism under varying environmental conditions .

Pharmaceutical Research

Drug Development and Testing

this compound is utilized in drug development processes, particularly in pharmacokinetic studies. Its isotopic nature facilitates the tracking of drug interactions and metabolic fates within biological systems.

Case Study: D-Alanine Auxotrophic Vaccine

A study demonstrated the efficacy of a D-alanine auxotrophic strain as a vaccine against Staphylococcus aureus. Mice vaccinated with this strain showed significant protection against lethal infections, underscoring the potential of alanine derivatives in developing novel therapeutic strategies .

Analytical Chemistry

Terahertz Spectroscopy Applications

The unique vibrational properties of this compound make it suitable for terahertz (THz) spectroscopy applications. Research has shown that THz absorption spectra can differentiate between L-alanine and its deuterated form, providing insights into intermolecular interactions and structural characteristics of amino acids .

Environmental and Microbial Studies

Isotope Analysis in Microbial Processes

this compound is employed in studies examining microbial processes, particularly in understanding nitrogen isotopic heterogeneity among D- and L-alanine forms. This research sheds light on the role of alanine in microbial ecology and its implications for biogeochemical cycles .

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways using isotopic labeling | Enhances understanding of biochemical processes |

| Pharmaceutical Research | Drug interaction studies and pharmacokinetics | Aids in developing effective therapeutic agents |

| Analytical Chemistry | Differentiation using THz spectroscopy | Provides insights into molecular structures |

| Environmental Studies | Investigating microbial processes and nitrogen cycling | Contributes to knowledge on ecosystem dynamics |

作用机制

The mechanism by which l-Alanine-d7 exerts its effects is similar to that of regular l-alanine. It participates in metabolic pathways, providing energy and supporting various biochemical processes. The presence of deuterium atoms can affect the reaction kinetics and mechanisms, providing valuable insights into the behavior of labeled compounds in biological systems.

相似化合物的比较

l-Alanine-d7 is compared with other similar compounds, such as regular l-alanine and other deuterium-labeled amino acids. The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Other similar compounds may not have the same level of labeling or may be used for different purposes.

List of Similar Compounds

l-Alanine

l-Alanine-d2

l-Alanine-d3

l-Alanine-d4

l-Alanine-d5

l-Alanine-d6

生物活性

l-Alanine-d7, also known as L-2-Aminopropionic acid-d7, is a stable isotope-labeled form of the amino acid l-Alanine, where deuterium replaces certain hydrogen atoms in the molecule. This compound has gained significant attention in biochemical and pharmaceutical research due to its unique properties that enhance tracking and analysis in metabolic studies. The following sections explore its biological activity, applications, and relevant research findings.

- Chemical Formula : C₃H₇D₇NO₂

- Molecular Weight : Approximately 105.13 g/mol

- Density : 1.2 ± 0.1 g/cm³

Biological Roles

l-Alanine plays a crucial role in various biological processes:

- Protein Synthesis : As a non-essential amino acid, l-Alanine is vital for protein synthesis, serving as a building block for proteins.

- Metabolism : It is involved in sugar and acid metabolism, contributing to energy production in muscle tissues and the brain.

- Immunity : l-Alanine has been shown to enhance immune responses, indicating its importance in maintaining overall health.

Applications of this compound

The isotopic labeling of this compound allows researchers to trace its incorporation into proteins and other biomolecules. This capability is particularly useful in:

- Metabolic Studies : Tracking metabolic pathways and understanding the dynamics of amino acid metabolism.

- Pharmaceutical Research : Assessing the pharmacokinetics and metabolic profiles of drugs through deuteration.

Case Study: Metabolic Impact of this compound

A study investigated the effects of l-Alanine on murine intestinal inflammation. While this study primarily focused on D-alanine, it provides insights into the biological implications of alanine isomers:

- Methodology : Mice were administered D-alanine via intraperitoneal injection after inducing colitis using dextran sulfate sodium.

- Results :

Table 1: Summary of Biological Activities and Applications

| Activity/Application | Description |

|---|---|

| Protein Synthesis | Building block for proteins; essential for cellular function |

| Metabolic Tracing | Used in metabolic studies to track incorporation into biomolecules |

| Pharmaceutical Development | Enhances pharmacokinetic profiles through deuteration |

| Immune Response Enhancement | Plays a role in boosting immune system functions |

属性

IUPAC Name |

deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VQIVFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do heat capacity and electron spin echo measurements provide about the low-temperature behavior of L-Alanine-d7?

A1: Both heat capacity and electron spin echo (ESE) measurements reveal the presence of dynamic orientational disorder in this compound lattices at cryogenic temperatures (below 20 K) [, ]. This disorder manifests as a "boson peak" in heat capacity data and an anomalous increase in spin-lattice relaxation rates observed through ESE []. These findings suggest the existence of thermally activated low-frequency vibrational modes in the crystal structure at these extremely low temperatures.

Q2: How does pressure impact the crystal structure of this compound?

A2: Neutron powder diffraction studies reveal that applying pressure to this compound leads to anisotropic compression of its crystal structure []. The a axis, which is least aligned with the dominant hydrogen bonding network, compresses more rapidly than the c axis. Interestingly, despite becoming metrically tetragonal around 2 GPa, the structure retains its orthorhombic symmetry throughout the studied pressure range, contradicting previous interpretations of phase transitions based on spectroscopic data []. This suggests that the observed spectroscopic changes likely arise from conformational adjustments within the ammonium group rather than a change in the overall crystallographic symmetry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。